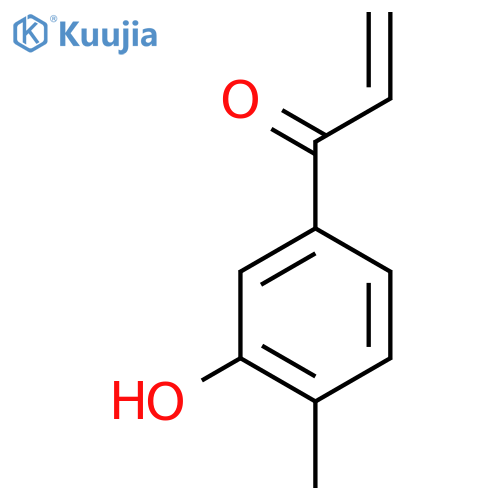Cas no 2228782-04-3 (1-(3-hydroxy-4-methylphenyl)prop-2-en-1-one)

2228782-04-3 structure
商品名:1-(3-hydroxy-4-methylphenyl)prop-2-en-1-one
1-(3-hydroxy-4-methylphenyl)prop-2-en-1-one 化学的及び物理的性質
名前と識別子
-
- 1-(3-hydroxy-4-methylphenyl)prop-2-en-1-one
- EN300-1798649
- 2228782-04-3
-
- インチ: 1S/C10H10O2/c1-3-9(11)8-5-4-7(2)10(12)6-8/h3-6,12H,1H2,2H3
- InChIKey: KFUDSCZMHPNHLC-UHFFFAOYSA-N
- ほほえんだ: OC1C=C(C(C=C)=O)C=CC=1C
計算された属性
- せいみつぶんしりょう: 162.068079557g/mol
- どういたいしつりょう: 162.068079557g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 12
- 回転可能化学結合数: 2
- 複雑さ: 186
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.3
- トポロジー分子極性表面積: 37.3Ų
1-(3-hydroxy-4-methylphenyl)prop-2-en-1-one 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1798649-2.5g |
1-(3-hydroxy-4-methylphenyl)prop-2-en-1-one |
2228782-04-3 | 2.5g |
$3051.0 | 2023-09-19 | ||
| Enamine | EN300-1798649-0.5g |
1-(3-hydroxy-4-methylphenyl)prop-2-en-1-one |
2228782-04-3 | 0.5g |
$1495.0 | 2023-09-19 | ||
| Enamine | EN300-1798649-1g |
1-(3-hydroxy-4-methylphenyl)prop-2-en-1-one |
2228782-04-3 | 1g |
$1557.0 | 2023-09-19 | ||
| Enamine | EN300-1798649-0.25g |
1-(3-hydroxy-4-methylphenyl)prop-2-en-1-one |
2228782-04-3 | 0.25g |
$1432.0 | 2023-09-19 | ||
| Enamine | EN300-1798649-5g |
1-(3-hydroxy-4-methylphenyl)prop-2-en-1-one |
2228782-04-3 | 5g |
$4517.0 | 2023-09-19 | ||
| Enamine | EN300-1798649-0.05g |
1-(3-hydroxy-4-methylphenyl)prop-2-en-1-one |
2228782-04-3 | 0.05g |
$1308.0 | 2023-09-19 | ||
| Enamine | EN300-1798649-1.0g |
1-(3-hydroxy-4-methylphenyl)prop-2-en-1-one |
2228782-04-3 | 1g |
$1557.0 | 2023-06-02 | ||
| Enamine | EN300-1798649-0.1g |
1-(3-hydroxy-4-methylphenyl)prop-2-en-1-one |
2228782-04-3 | 0.1g |
$1371.0 | 2023-09-19 | ||
| Enamine | EN300-1798649-5.0g |
1-(3-hydroxy-4-methylphenyl)prop-2-en-1-one |
2228782-04-3 | 5g |
$4517.0 | 2023-06-02 | ||
| Enamine | EN300-1798649-10.0g |
1-(3-hydroxy-4-methylphenyl)prop-2-en-1-one |
2228782-04-3 | 10g |
$6697.0 | 2023-06-02 |
1-(3-hydroxy-4-methylphenyl)prop-2-en-1-one 関連文献
-
Xia Zhao,Bucheng Li,Jinfei Wei New J. Chem., 2021,45, 10409-10417
-
Yue Liu,Qian Zhao,Xiaohong Wang,Shiwu Li RSC Adv., 2013,3, 13748-13755
-
Keiko Okuzumi,Noriyuki Hara,Hidehiro Uekusa,Yoshinori Fujimoto Org. Biomol. Chem., 2005,3, 1227-1232
-
Robert A. Hill,Joseph D. Connolly Nat. Prod. Rep., 2020,37, 962-998
2228782-04-3 (1-(3-hydroxy-4-methylphenyl)prop-2-en-1-one) 関連製品
- 57707-64-9(2-azidoacetonitrile)
- 1361792-69-9(6-(Bromomethyl)-4-methyl-3-(trifluoromethoxy)pyridine-2-acetonitrile)
- 339026-82-3(1H-Imidazo[4,5-b]pyridine, 2-(4-methylphenyl)-1-(phenylmethoxy)-)
- 926141-91-5(N-(1-cyanocyclohexyl)-2-{[5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide)
- 1368185-84-5(1H-Indol-3-amine, 6-methyl-)
- 1795085-82-3(3-[1-(3,5-dimethoxybenzoyl)azetidin-3-yl]-1,3-thiazolidine-2,4-dione)
- 851195-35-2(1H-Pyrrole-2-carboxylicacid, 3-(4-bromophenyl)-4-cyano-5-ethyl-1-methyl-, ethyl ester)
- 76006-11-6(7-CHLORO-1H-PYRAZOLO[3,4-C]PYRIDINE)
- 2171920-32-2(3-cyclopentyl-N-cyclopropyl-3H-1,2,3triazolo4,5-dpyrimidin-7-amine)
- 90202-99-6(1-(aminomethyl)-N-methylcyclohexan-1-amine)
推奨される供給者
Shanghai Joy Biotech Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hangzhou Runyan Pharmaceutical Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Wuhan Comings Biotechnology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Jinta Yudi Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Wuhan ChemNorm Biotech Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬
